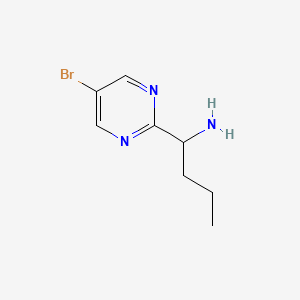

1-(5-Bromopyrimidin-2-yl)butan-1-amine

Description

Overview of Bromopyrimidine Scaffolds in Modern Chemical Research

The pyrimidine (B1678525) ring is a fundamental heterocyclic structure found in essential biomolecules like the nucleobases cytosine, thymine, and uracil. wikipedia.orgutah.edu In medicinal chemistry, the pyrimidine moiety is considered a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. mdpi.com The introduction of a bromine atom to this scaffold, creating a bromopyrimidine, serves two primary purposes in drug design and chemical synthesis.

Firstly, the bromine atom can significantly modulate the electronic properties of the pyrimidine ring, which can influence how the molecule interacts with biological targets. Secondly, the bromine atom acts as a versatile synthetic handle. It can be readily replaced or coupled with other molecular fragments through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the construction of diverse and complex molecular libraries. mdpi.com

Research has demonstrated that incorporating a 5-bromo-pyrimidine scaffold into molecules can lead to potent biological activities. nih.gov Numerous studies have focused on synthesizing and evaluating novel 5-bromo-pyrimidine derivatives for various therapeutic applications. These derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. ijpcbs.commdpi.com For instance, certain 5-bromo-pyrimidine compounds have exhibited significant cytotoxicity against various human cancer cell lines and have been investigated as potent inhibitors of protein kinases like Bcr/Abl, which are implicated in some forms of leukemia. nih.govijpcbs.com

Table 1: Reported Biological Activities of Bromopyrimidine Derivatives

Derivative Class Reported Biological Activity Therapeutic Area 5-Bromo-pyrimidine Sulfonamides Antimicrobial, Anticancer Infectious Diseases, Oncology Substituted 5-Bromo-pyrimidines Bcr/Abl Kinase Inhibition Oncology (Leukemia) Thiazolidinone-clubbed Pyrimidines Cytotoxicity against cancer cells (MCF-7) Oncology (Breast Cancer) General Pyrimidine Derivatives Antiviral, Antifungal, Antihypertensive Infectious Diseases, Cardiology

Significance of Butylamine (B146782) Moieties in Organic Molecular Design

The amine group is basic and can be protonated at physiological pH, allowing for the formation of ionic bonds with biological targets such as enzymes or receptors. stereoelectronics.org Primary and secondary amines are also capable of acting as both hydrogen bond donors (via the N-H bonds) and hydrogen bond acceptors (via the nitrogen's lone pair of electrons), which are critical interactions for molecular recognition in biological systems. stereoelectronics.org

The alkyl chain, or the "butyl" part, influences the molecule's lipophilicity (its ability to dissolve in fats and lipids). This property is vital for a potential drug's ability to cross cell membranes and be absorbed by the body. nih.gov By modifying the length and structure of such alkyl chains, chemists can fine-tune a molecule's solubility, permeability, and metabolic stability. Aliphatic amines are frequently incorporated into drug candidates to serve as prodrug moieties, improving cell permeability before being cleaved within the cell to release the active agent. nih.gov

Rationale for Academic Investigation of 1-(5-Bromopyrimidin-2-yl)butan-1-amine

The academic investigation of this compound is driven by its potential as a versatile building block for the synthesis of new, biologically active compounds. The rationale is based on the strategic combination of the two key molecular fragments discussed above: the pharmacologically relevant bromopyrimidine scaffold and the property-modulating butylamine side chain.

The primary amine group provides a reactive site for further chemical elaboration. It can be readily modified through reactions like acylation or alkylation to attach a wide variety of other molecular groups, enabling the creation of a library of related compounds for biological screening. wikipedia.org The bromopyrimidine core, with its known association with anticancer and antimicrobial activities, serves as a promising starting point for drug discovery. nih.govijpcbs.com

Therefore, researchers would synthesize and study this compound not necessarily as an end-product itself, but as a key intermediate. The goal is to explore how different modifications at the butylamine position, combined with the bromopyrimidine core, affect interactions with specific biological targets. Its structure represents a template that can be systematically altered to optimize for potency, selectivity, and pharmacokinetic properties in the pursuit of new therapeutic agents.

Table 2: Chemical Properties of this compound and a Related Isomer

Property This compound 1-(5-Bromopyrimidin-2-yl)butan-2-amine (Isomer) CAS Number 1343505-83-8 1339072-71-7 Molecular Formula C₈H₁₂BrN₃ C₈H₁₂BrN₃ Molecular Weight 230.11 g/mol 230.10 g/mol Topological Polar Surface Area (TPSA) Not Reported 51.8 Ų Predicted LogP Not Reported 1.5189 SMILES CCCC(C1=NC=C(Br)C=N1)N CCC(N)CC1=NC=C(Br)C=N1

Data for the subject compound and its isomer are compiled from chemical supplier databases. chemscene.combldpharm.combldpharm.com Computational data is available for the isomer. chemscene.com

Historical Development of Pyrimidine and Aliphatic Amine Chemistry Pertinent to the Compound

The chemical knowledge underlying a molecule like this compound is built on over a century of developments in organic chemistry.

Pyrimidine Chemistry: The pyrimidine ring system, though widespread in nature, was first synthesized in a laboratory in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The systematic study of pyrimidines began in 1884 with the work of Pinner, who synthesized various derivatives and, in 1885, first proposed the name "pyrimidin". wikipedia.org The parent compound, pyrimidine itself, was not prepared until 1900 by Gabriel and Colman. wikipedia.org Early methods for pyrimidine synthesis often involved the condensation of β-dicarbonyl compounds with nitrogen-containing reagents like ureas or amidines. wikipedia.org

Aliphatic Amine Chemistry: The synthesis of primary amines has been a long-standing focus of organic chemistry. One of the classic methods is the Gabriel synthesis, developed in the late 19th century, which produces primary amines from alkyl halides using phthalimide (B116566) as a nitrogen source. fiveable.mechemrxiv.org Other foundational methods include the reduction of nitriles and amides and the direct reaction of alkyl halides with ammonia (B1221849), though the latter often produces mixtures of primary, secondary, and tertiary amines. dntb.gov.uastudymind.co.uk The development of reductive amination, which converts ketones or aldehydes into amines, provided another versatile route. fiveable.me These established synthetic routes form the basis for creating the aliphatic amine portion of the target compound.

Structure

3D Structure

Properties

Molecular Formula |

C8H12BrN3 |

|---|---|

Molecular Weight |

230.11 g/mol |

IUPAC Name |

1-(5-bromopyrimidin-2-yl)butan-1-amine |

InChI |

InChI=1S/C8H12BrN3/c1-2-3-7(10)8-11-4-6(9)5-12-8/h4-5,7H,2-3,10H2,1H3 |

InChI Key |

ZKQBQNSHBBIIFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=NC=C(C=N1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 5 Bromopyrimidin 2 Yl Butan 1 Amine

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 1-(5-bromopyrimidin-2-yl)butan-1-amine allows for the logical disconnection of the molecule into simpler, commercially available, or readily synthesizable starting materials. This process is crucial for designing a viable synthetic route.

Disconnection Strategies for the Pyrimidine-Butanamine Linkage

The most apparent disconnection point in the target molecule is the C-N bond between the pyrimidine (B1678525) ring and the butanamine side chain. This bond can be retrosynthetically cleaved to yield two primary synthons: a 5-bromopyrimidin-2-yl cation equivalent and a butan-1-amine anion equivalent, or more practically, a 2-halopyrimidine and butan-1-amine.

This leads to the identification of key precursors: 5-bromo-2-chloropyrimidine (B32469) (or another 2-halo derivative) and butan-1-amine. The synthesis would then involve a nucleophilic aromatic substitution reaction, where the amino group of butan-1-amine displaces the halogen at the 2-position of the pyrimidine ring. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack at the 2-, 4-, and 6-positions.

Strategic Approaches for Introducing the Butanamine Side Chain

The introduction of the butanamine side chain onto the 5-bromopyrimidine (B23866) core is a critical step. A primary strategy involves the reaction of a 2-substituted 5-bromopyrimidine with butan-1-amine. The substituent at the 2-position must be a good leaving group, such as a halogen (Cl, Br).

An alternative, though less direct, approach could involve the initial attachment of a butyl group to the 2-position of the pyrimidine ring, followed by a subsequent amination step. However, the direct nucleophilic substitution by butan-1-amine on a 2-halopyrimidine is a more convergent and commonly employed strategy in pyrimidine chemistry.

Bromination Tactics for the Pyrimidine Heterocycle

The regioselective introduction of a bromine atom at the 5-position of the pyrimidine ring is a key consideration. The 5-position of the pyrimidine ring is the most susceptible to electrophilic substitution due to the deactivating effect of the two nitrogen atoms on the other ring positions. guidechem.comwikipedia.org

Therefore, direct bromination of a pyrimidine precursor is a viable strategy. The timing of this bromination step is also a strategic choice. Bromination can be performed on the pyrimidine ring before or after the introduction of the butanamine side chain. Performing the bromination on a pre-existing pyrimidine ring is often more straightforward.

Synthesis of Precursor Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursor intermediates, particularly the brominated pyrimidine building blocks.

Preparation of Brominated Pyrimidine Building Blocks

The central building block for this synthesis is a pyrimidine ring brominated at the 5-position. 5-Bromopyrimidine itself is a key intermediate. guidechem.com

Direct halogenation is a common method for introducing a halogen onto the pyrimidine ring. Due to the electronic nature of the pyrimidine ring, electrophilic substitution, including halogenation, occurs preferentially at the 5-position. wikipedia.org

A straightforward protocol for the synthesis of 5-bromopyrimidine involves the direct bromination of pyrimidine. guidechem.com This reaction is typically carried out by treating pyrimidine with bromine in an aqueous solution. The reaction proceeds to give a high yield of the desired 5-bromopyrimidine. guidechem.com

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

| Pyrimidine | Bromine (Br₂) | Deionized Water | Cooled below 50°C, then room temperature for 60 minutes | 5-Bromopyrimidine | 96% | guidechem.com |

This direct halogenation approach provides an efficient route to the necessary 5-bromopyrimidine precursor. From 5-bromopyrimidine, further modifications, such as the introduction of a leaving group at the 2-position (e.g., by chlorination), would be necessary to facilitate the subsequent coupling with butan-1-amine.

Halogen-Exchange Reactions in Pyrimidine Synthesis

Halogen-exchange reactions, such as the Finkelstein reaction, are a valuable tool in heterocyclic chemistry for modulating the reactivity of halo-substituted precursors. In the context of pyrimidine synthesis, these reactions can be employed to replace a less reactive halogen (e.g., chlorine) with a more reactive one (e.g., iodine) at an activated position, thereby facilitating subsequent nucleophilic substitution reactions.

For instance, a 2-chloro-5-bromopyrimidine precursor might be converted to 2-iodo-5-bromopyrimidine to enhance its reactivity towards amine nucleophiles. The choice of reagents and conditions is critical for achieving high conversion and selectivity.

Table 1: Typical Conditions for Halogen-Exchange Reactions on Heterocycles

| Reagent | Solvent | Temperature | Target Transformation |

| Sodium Iodide (NaI) | Acetone or DMF | Room Temp. to Reflux | R-Cl → R-I |

| Potassium Fluoride (KF) | Aprotic Polar (e.g., DMSO, Sulfolane) | High Temperature | R-Cl/R-Br → R-F |

| Copper(I) Bromide (CuBr) | Aprotic Polar (e.g., DMF, NMP) | High Temperature | R-I → R-Br |

Synthesis of Butan-1-amine and its Functionalized Derivatives

Several classical and modern methods are available for the synthesis of primary aliphatic amines like butan-1-amine. ebi.ac.uk The selection of a specific method often depends on the availability of starting materials, desired scale, and reaction efficiency. nih.gov

Reduction of Nitriles : The reduction of butanenitrile, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, is a highly effective method for producing butan-1-amine. openstax.org This two-step sequence, starting from an alkyl halide to form the nitrile, results in a product with one additional carbon atom. openstax.org

Gabriel Synthesis : This method provides a clean route to primary amines, avoiding the overalkylation often seen with ammonia (B1221849). ncert.nic.inlibretexts.org It involves the Sₙ2 reaction of potassium phthalimide (B116566) with a 1-halobutane (e.g., 1-bromobutane), followed by hydrolysis or hydrazinolysis to release the primary amine. ncert.nic.inlibretexts.org

Reductive Amination : Aldehydes and ketones can be converted to amines in a one-step process by reacting them with ammonia in the presence of a reducing agent. openstax.orglibretexts.org For butan-1-amine, this would involve the reductive amination of butanal.

Hofmann and Curtius Rearrangements : These methods convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. openstax.orglibretexts.org While effective, they require the synthesis of an intermediate amide or acyl azide. libretexts.org

Table 2: Comparison of Synthetic Methods for Butan-1-amine

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Nitrile Reduction | Butanenitrile | LiAlH₄ or H₂/Catalyst | High yield, clean reaction | Use of strong reducing agents |

| Gabriel Synthesis | 1-Halobutane | Potassium Phthalimide, Hydrazine | Avoids overalkylation, good for 1° amines | Requires two steps, atom uneconomical |

| Reductive Amination | Butanal | NH₃, NaBH₃CN or H₂/Catalyst | One-pot procedure | Potential for side reactions |

| Hofmann Rearrangement | Butanamide | Br₂, NaOH | Good for converting carboxylic acids | Loss of one carbon atom, uses toxic bromine |

In multi-step syntheses, it is often necessary to modify or protect the functional groups of a synthon before a coupling reaction. The primary amine of butan-1-amine is a nucleophilic and basic center that can interfere with other reactions. Therefore, temporary protection of the amine is a common strategy. researchgate.net

Common protecting groups for amines include:

Carbamates : Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are widely used. They are stable under a variety of conditions and can be removed selectively.

Amides : Formation of an amide, for example with acetic anhydride, can reduce the nucleophilicity of the amine.

Furthermore, recent advances have focused on the direct C-H functionalization of aliphatic amines, allowing for the introduction of complexity at specific positions on the alkyl chain, although this is more advanced than what is typically required for a simple coupling reaction. rsc.orgnih.govrsc.org

Convergent and Linear Synthetic Approaches to this compound

The assembly of the final molecule can be approached through two main strategies: linear and convergent synthesis.

Convergent Synthesis : A convergent strategy involves the independent synthesis of key fragments of the molecule, which are then combined in a later step. This is generally a more efficient approach. For this compound, a convergent synthesis would involve preparing a suitable 5-bromopyrimidine precursor and butan-1-amine separately, followed by a final coupling reaction to form the target molecule.

Given the structure of the target compound, a convergent approach is the most logical and efficient strategy.

Amination Reactions on Bromopyrimidine Systems

The key step in a convergent synthesis of the target molecule is the formation of the C-N bond between the pyrimidine ring and the butan-1-amine side chain. This is typically achieved through a nucleophilic aromatic substitution reaction.

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. wikipedia.org The presence of electronegative nitrogen atoms withdraws electron density from the ring carbons, particularly at the 2-, 4-, and 6-positions. wikipedia.orgyoutube.com When a good leaving group, such as a halogen, is located at one of these activated positions, a Nucleophilic Aromatic Substitution (SₙAr) reaction can occur. wikipedia.orgyoutube.com

The likely precursor for the synthesis of this compound is a di-halogenated pyrimidine, such as 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine (B1337857). The reaction proceeds with butan-1-amine acting as the nucleophile. The amine attacks the electron-deficient C2 carbon, displacing the halide leaving group. youtube.com

The SₙAr mechanism involves two main steps:

Addition : The nucleophilic amine attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms, which stabilizes the intermediate.

Elimination : The leaving group (halide ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.

This reaction is often carried out by heating the reactants in a suitable solvent, sometimes in the presence of a base to deprotonate the amine nucleophile or to neutralize the acid generated during the reaction. youtube.com

Table 3: Representative Conditions for SₙAr Amination of Halopyrimidines

| Nucleophile | Substrate | Solvent | Base (optional) | Temperature |

| Butan-1-amine | 2-Chloro-5-bromopyrimidine | DMF, DMSO, or n-Butanol | K₂CO₃, Et₃N | 80-150 °C |

| Butan-1-amine | 2,5-Dibromopyrimidine | Acetonitrile (B52724) | DIPEA | Reflux |

The chlorine at the 5-position is significantly less reactive towards SₙAr than a halogen at the 2- or 4-positions because the negative charge of the Meisenheimer intermediate cannot be effectively delocalized onto the ring nitrogens. youtube.com This inherent difference in reactivity allows for selective substitution at the C2 position when using a substrate like 2-chloro-5-bromopyrimidine.

Copper-Catalyzed Amination Methodologies (e.g., Goldberg, Ullmann-type reactions)

Copper-catalyzed C-N cross-coupling reactions are foundational methods for the formation of aryl-amine bonds and represent a viable pathway for the synthesis of this compound from 2,5-dibromopyrimidine or a related 2-halo-5-bromopyrimidine. The classical Ullmann and Goldberg reactions are the cornerstones of this approach.

The Ullmann condensation typically involves the coupling of an aryl halide with an amine in the presence of stoichiometric copper powder or copper salts at high temperatures (often exceeding 150-200°C). nih.govbyjus.comthermofisher.com The Goldberg reaction is a modification that often uses a soluble copper salt (like CuI or CuBr) and a base, sometimes allowing for slightly milder conditions. nih.gov

Key features of these reactions include:

Reactants : An aryl halide (e.g., 2-chloro- or 2-iodo-5-bromopyrimidine) and the amine (butan-1-amine).

Catalyst : Copper powder, copper(I) iodide (CuI), or copper(I) bromide (CuBr) are commonly used. nih.govchemistryviews.org

Base : A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) is required to facilitate the reaction.

Solvent : High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or nitrobenzene (B124822) are often employed. thermofisher.com

Despite their utility, these classical methods are often limited by harsh reaction conditions, the need for high catalyst loading, and sometimes poor functional group tolerance. nih.gov Modern advancements have introduced the use of ligands, such as diamines (e.g., N,N'-dimethylethylenediamine, DMEDA) or amino acids (e.g., L-proline), which can stabilize the copper catalyst, leading to higher yields and significantly milder reaction conditions. chemistryviews.orgresearchgate.net These developments have broadened the scope of copper-catalyzed aminations, making them more applicable to complex and sensitive substrates. chemistryviews.org

| Catalyst System | Base | Solvent | Temperature (°C) | General Yields | Reference |

|---|---|---|---|---|---|

| CuI / L-proline | K₂CO₃ | DMSO | 90-110 | Good to Excellent | nih.gov |

| Cu₂O / DMEDA | K₂CO₃ | Ethylene Glycol | 100 | High | researchgate.net |

| CuI / Pyridine-2-aldoxime | Cs₂CO₃ | Water | 100-120 | Moderate to Good | nih.gov |

| CuI / Anionic N,N'-diarylbenzene-1,2-diamine ligand | NaOTMS | DMSO | 24-70 | High to Excellent | chemistryviews.org |

Palladium-Catalyzed Amination Methodologies (e.g., Buchwald-Hartwig Coupling)

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, has become one of the most powerful and versatile methods for constructing C-N bonds. wikipedia.orglibretexts.org This reaction offers a significant improvement over traditional copper-catalyzed methods, primarily through its use of milder conditions, lower catalyst loadings, broader substrate scope, and superior functional group tolerance. wikipedia.org It is highly suitable for coupling butan-1-amine with a 2-halo-5-bromopyrimidine.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.org

The success of the reaction is highly dependent on the choice of:

Palladium Precatalyst : Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and various air-stable precatalysts that simplify reaction setup. libretexts.orgorganic-chemistry.org

Ligand : The choice of phosphine (B1218219) ligand is critical. Early generations used monodentate ligands like P(o-tolyl)₃, while later generations employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, and BrettPhos) that dramatically improve catalytic activity and substrate scope. libretexts.orgnih.govnih.gov

Base : A non-nucleophilic strong base is essential. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are frequently used. libretexts.org

Solvent : Anhydrous aprotic solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF) are typical. libretexts.org

This methodology has been successfully applied to a wide range of nitrogen-containing heterocycles, including pyridines and pyrimidines, demonstrating its robustness for synthesizing compounds like this compound. nih.govrsc.org

| Palladium Source | Ligand | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-110°C | wikipedia.org |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane or t-BuOH | 80-110°C | libretexts.org |

| tBuBrettPhos Pd G3 | (Integrated) | LiHMDS | THF | Room Temp to 60°C | nih.govnih.gov |

| (CyPF-tBu)Pd(P(o-tol)₃) | (Integrated) | NaOtBu | Dioxane | 80°C | semanticscholar.org |

Pyrimidine Ring Formation Incorporating Butanamine Precursors

An alternative to functionalizing a pre-formed pyrimidine ring is to construct the heterocycle from acyclic precursors. This approach allows for the incorporation of the desired side chains and substituents during the ring-forming process.

Cyclocondensation Reactions for Pyrimidine Construction

The most common method for pyrimidine synthesis is the cyclocondensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine, guanidine, or urea (B33335). researchgate.net To synthesize this compound via this route, one could envision a reaction involving a precursor that provides the butan-1-amine group.

A general and widely used approach is the Principal Synthesis, which involves the reaction between a β-dicarbonyl compound and an amidine. growingscience.com The reaction proceeds through initial condensation, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The specific precursors would need to be carefully chosen to yield the final 5-bromo and 2-(butan-1-amine) substitution pattern. For instance, a malonic acid derivative containing a bromine atom could be condensed with a suitably protected amidine that bears the butanamine side chain. While versatile, this approach can sometimes require multiple steps for precursor synthesis and may face challenges with regioselectivity. asianpubs.orgyu.edu.jo

Multicomponent Reaction (MCR) Strategies for Pyrimidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer a highly efficient strategy for synthesizing complex heterocyclic systems like pyrimidines. bohrium.comacs.orgorganic-chemistry.org These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries quickly. mdpi.com

The Biginelli reaction is a classic example of an MCR that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. tandfonline.com While the direct synthesis of the target compound via a Biginelli-type reaction is not straightforward, other MCRs have been developed for pyrimidine synthesis. For example, iridium-catalyzed MCRs can assemble pyrimidines from amidines and up to three different alcohols through a sequence of condensation and dehydrogenation steps. bohrium.comacs.orgorganic-chemistry.org Such a strategy could potentially be adapted to incorporate the necessary bromo- and butanamine functionalities by selecting appropriate starting materials. The key advantage of MCRs lies in their ability to rapidly construct the core pyrimidine scaffold in a single, convergent step. mdpi.com

Advanced Synthetic Techniques and Green Chemistry Principles

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. eurekaselect.com The rapid and efficient heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes. thieme-connect.comresearchgate.net

This technique has been successfully applied to nearly all the synthetic methodologies described above:

Palladium-Catalyzed Coupling : Microwave irradiation can accelerate Buchwald-Hartwig amination reactions, often allowing for lower catalyst loadings and shorter reaction times. rsc.org

Cyclocondensation and MCRs : The synthesis of pyrimidines via cyclocondensation or multicomponent reactions is frequently enhanced by microwave heating. tandfonline.comresearchgate.net For example, the Biginelli reaction and related MCRs often proceed much faster and with higher yields under microwave conditions, sometimes even in the absence of a solvent. tandfonline.com

The primary benefits of microwave-assisted synthesis include dramatic rate enhancement, improved yields, and increased purity of the final products, making it a valuable technique in modern organic synthesis. thieme-connect.comresearchgate.net

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation (Alkynone + Amidine) | Conventional Heating | Several Hours | Good | thieme-connect.com |

| Microwave Irradiation | 40 minutes | Excellent (often quantitative) | thieme-connect.com | |

| Biginelli Reaction | Conventional Heating | 3-12 hours | Moderate to Good | tandfonline.com |

| Microwave Irradiation | 2-5 minutes | Good to Excellent (65-90%) | tandfonline.com |

Solvent-Free Reaction Conditions

Solvent-free synthesis, a key principle of green chemistry, aims to reduce environmental impact by eliminating volatile organic compounds. These methods often lead to higher efficiency, shorter reaction times, and simpler product isolation. tandfonline.comhilarispublisher.com For the synthesis of pyrimidine derivatives, several solvent-free approaches have been developed, which could be adapted for the synthesis of this compound or its precursors.

One prominent method involves one-pot, multi-component reactions (MCRs). tandfonline.com For instance, various pyrimidine derivatives have been synthesized through a three-component condensation of an aldehyde, a compound with an active methylene (B1212753) group, and an amine-containing reactant, often facilitated by a catalyst under solvent-free conditions. tandfonline.com A basic ionic liquid, for example, has been used to catalyze the synthesis of pyrimidine derivatives with advantages such as procedural simplicity, high yields, and reusability of the catalyst without the need for column chromatography. tandfonline.com Another approach is mechanochemistry, which uses mechanical force, such as ball milling, to drive chemical reactions. acs.org This technique has been successfully applied to the one-pot synthesis of pyrimidine derivatives using a modified ZnO nanoparticle catalyst, demonstrating scalability and ease of product isolation. acs.org

These strategies could be hypothetically applied to the target molecule. A plausible MCR could involve 5-bromo-2-cyanopyrimidine, an appropriate organometallic reagent to introduce the butyl group, and a subsequent reduction, all potentially achievable under solvent-free or mechanochemical conditions.

| Method | Catalyst/Conditions | Key Advantages | Applicability to Pyrimidine Synthesis |

| Multi-Component Reaction | Basic Ionic Liquid | High yields, short reaction times, reusable catalyst, no column chromatography needed. tandfonline.com | Efficient for constructing the core pyrimidine ring from simple precursors. tandfonline.commdpi.com |

| Mechanochemistry | Ball Milling, Modified ZnO Nanoparticles | Scalable, easy product isolation, recyclable catalyst. acs.org | Suitable for one-pot synthesis of various pyrimidine derivatives. acs.org |

| Microwave Irradiation | Samarium Chloride | Rapid cyclization of intermediates. organic-chemistry.org | Can be used for the synthesis of pyrimidines from β-formyl enamides and urea. organic-chemistry.org |

Photocatalytic Approaches in Halogenated Heterocycle Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. chim.itconicet.gov.ar This methodology is particularly relevant for the synthesis and functionalization of halogenated heterocycles. Light-mediated halogen-atom transfer (XAT) is a versatile method for generating carbon-centered radicals from haloalkanes, which can then participate in bond-forming reactions. nih.gov

The synthesis of complex heterocyclic structures can be achieved through photocatalyzed reactions involving radical cations or other radical intermediates. chim.it For instance, N-heterocyclic carbene (NHC)-ligated boryl radicals have been used as effective halogen abstractors under visible light, triggering the formation of carbon-centered radicals that can be used in C(sp³)–C(sp²) bond formation. nih.gov Such a strategy could be envisioned for coupling a butyl-radical precursor to a pre-functionalized 5-bromopyrimidine core.

Heterogeneous photocatalysis also offers an eco-friendly platform for C-C coupling of halogenated arenes. rsc.org Catalysts such as graphitic carbon nitride (gCN) supporting a metal cocatalyst can be optimized to activate C-X bonds (where X is a halogen) and facilitate coupling reactions under visible light irradiation. rsc.org This approach could be adapted for the late-stage introduction of the butylamine (B146782) side chain onto the 5-bromopyrimidine scaffold.

| Photocatalytic Strategy | Catalyst System Example | Mechanism/Application | Relevance to Halogenated Heterocycles |

| Halogen-Atom Transfer (XAT) | Organic photocatalyst with NHC-ligated borane | Generates carbon-centered radicals from haloalkanes for subsequent C-C bond formation. nih.gov | Enables functionalization of heterocyclic cores by activating alkyl halides. nih.gov |

| Heterogeneous Photocatalysis | Metal cocatalyst (e.g., Ni) on graphitic carbon nitride (gCN) | Facilitates C-C coupling of halogenated arenes via hydro-dehalogenation. rsc.org | Offers a sustainable method for modifying halogenated pyrimidines. rsc.org |

| Intermolecular Cyclization | Organic dyes (e.g., Rose Bengal) or metal complexes | Generates radical cations from substrates like indoles for functionalization. chim.it | Applicable for building or modifying heterocyclic ring systems under mild conditions. chim.it |

Continuous Flow Chemistry Applications

Continuous flow chemistry has become a transformative technology for the manufacturing of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. mdpi.comnih.gov This technology is well-suited for multi-step syntheses of complex molecules like heterocyclic amines.

Photochemical reactions, which are often difficult to scale up in batch reactors due to light penetration issues, are particularly amenable to flow chemistry. A flow photochemistry setup could be used for the photocatalytic steps discussed previously, ensuring uniform irradiation and efficient conversion. mdpi.com

| Flow Chemistry Advantage | Description | Example Application in Heterocycle Synthesis |

| Enhanced Safety & Control | Small reactor volumes and superior heat/mass transfer allow for the safe use of hazardous reagents and highly exothermic reactions. mdpi.com | Lithiation of an aryl bromide in a cryogenic reactor for the synthesis of Tamoxifen. nih.gov |

| Scalability | Production is scaled by running the system for longer periods, avoiding the challenges of re-optimizing for larger batch reactors. mdpi.com | Continuous photobromination of a pyrimidine intermediate for Rosuvastatin synthesis. mdpi.com |

| Process Integration | Multiple reaction steps can be linked together, eliminating the need for intermediate isolation and purification. mdpi.com | A four-step sequence to produce (E/Z)-tamoxifen utilizing seven integrated reactor coils. nih.gov |

Chromatographic and Non-Chromatographic Purification Strategies

The purification of the final product and intermediates is a critical step in any synthetic sequence. For a compound like this compound, a combination of chromatographic and non-chromatographic methods would likely be employed to achieve high purity.

Chromatographic Strategies: Chromatography is a cornerstone of purification in organic synthesis. wikipedia.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical techniques that can also be used for preparative purification of heterocyclic amines. nih.gov For larger scale purification, column chromatography using silica (B1680970) gel is standard. However, challenges can arise, such as the decomposition of sensitive compounds on the acidic silica surface. researchgate.net In such cases, using a deactivated silica or an alternative stationary phase like alumina (B75360) may be necessary.

Given that heterocyclic amines are often present at low concentrations in complex mixtures, a preliminary cleanup step using solid-phase extraction (SPE) is common. nih.govnih.gov Magnetic molecularly imprinted polymers (MMIPs) represent an advanced SPE technique, offering high selectivity for a target analyte or structurally related compounds, simplifying the purification process. nih.govjfda-online.comjfda-online.com

Non-Chromatographic Strategies: Traditional purification methods remain highly valuable. wikipedia.org

Crystallization: This is one of the most effective methods for purifying solid compounds. The basic nature of the amine in this compound allows for the formation of acid addition salts (e.g., hydrochloride or tartrate). These salts often have well-defined crystalline structures and different solubility profiles than the free base, which can be exploited for highly effective purification.

Solvent Extraction: Liquid-liquid extraction can be used to separate the target amine from non-basic impurities. By adjusting the pH of the aqueous phase, the amine can be moved between an organic solvent (at high pH, as the free base) and the aqueous phase (at low pH, as the protonated salt), effectively washing away neutral or acidic impurities. wikipedia.org

Distillation: If the compound or its precursors are thermally stable liquids, distillation can be an effective purification method, particularly for removing non-volatile impurities.

The selection of a purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the compound. A typical sequence might involve an initial workup with solvent extraction, followed by crystallization of a salt, and a final polishing step with column chromatography if needed.

Reactivity and Chemical Transformations of 1 5 Bromopyrimidin 2 Yl Butan 1 Amine

Reactions at the Bromine Atom on the Pyrimidine (B1678525) Ring

The pyrimidine ring, being an electron-deficient heterocycle, activates the attached bromine atom at the C-5 position towards various transformations. This reactivity is central to the derivatization of the molecule's core structure.

Nucleophilic Substitution Reactions at C-5 of the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of 1-(5-bromopyrimidin-2-yl)butan-1-amine. In this type of reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring helps to stabilize the negatively charged intermediate (a Meisenheimer-like complex), thereby facilitating the substitution process. nih.govyoutube.com Some studies suggest that for many heterocyclic systems, these reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination sequence. nih.gov

A variety of nucleophiles can be employed for this transformation. For instance, reactions with phenols can yield aryloxy-pyrimidines, while alkoxides would produce the corresponding alkoxy-substituted derivatives. acs.org Similarly, sulfur-based nucleophiles like thiophenoxides can be used to introduce thioether linkages. rsc.org The reaction conditions typically involve a suitable base to either generate the nucleophile in situ or to neutralize the HBr byproduct.

| Halopyrimidine Substrate | Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| 5-Bromo-1,2,3-triazine | Phenols | 5-Aryloxy-1,2,3-triazine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) acs.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | Ethyl 4-phenylthio-2-methylthiopyrimidine-5-carboxylate | Ethanol, Reflux rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-dimethylamino-2-methylthiopyrimidine-5-carboxylate | Ethanol, Room Temperature rsc.org |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the bromine atom on the pyrimidine ring serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the bromopyrimidine with an organoboron compound, typically a boronic acid or ester. illinois.edu It is a highly versatile method for creating new aryl-aryl or aryl-alkyl bonds. The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis. nih.govnih.govmdpi.com The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. illinois.edu

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the sp²-hybridized carbon of the bromopyrimidine and an sp-hybridized carbon of a terminal alkyne. scirp.org This reaction is typically co-catalyzed by palladium and copper salts. rsc.orgsoton.ac.uk The process is instrumental in synthesizing alkynyl-substituted pyrimidines, which are valuable intermediates for further chemical modifications. rsc.orgresearchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high efficiency and functional group tolerance, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgorgsyn.org The 5-bromopyrimidine (B23866) moiety can be effectively coupled with various organozinc reagents to introduce diverse alkyl, vinyl, or aryl substituents. researchgate.net

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromopyrimidine | Furan-3-boronic acid | Palladium catalyst, Base | 5-(Furan-3-yl)pyrimidine | illinois.edu |

| Sonogashira | 5-Bromopyrimidine | Phenylacetylene | Pd(PPh₃)Cl₂, CuI, DIPEA, DMF | 5-(Phenylethynyl)pyrimidine | rsc.org |

| Negishi | Aryl Bromide | Organozinc Halide | Palladium or Nickel catalyst | Aryl-Substituted Product | organic-chemistry.orgresearchgate.net |

| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O | 5-Aryl-2-methylpyridin-3-amine | nih.gov |

Reductive Dehalogenation and Hydrogenation

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation can be achieved using various methods. For instance, a metal-catalyst-free procedure using a mixture of DMF and trialkylamines has been reported for the dehalogenation of 5-bromopyrimidine derivatives. hilarispublisher.com Other methods may involve catalytic hydrogenation with a palladium catalyst or the use of reducing agents like sodium sulfite (B76179) in an aqueous medium. rsc.org This reaction is useful for synthesizing the corresponding des-bromo analogue or for introducing isotopic labels (e.g., deuterium) at the C-5 position.

Reactions of the Primary Amine Functional Group

The primary amine attached to the butyl side chain is a potent nucleophile and a key site for a variety of chemical modifications. These reactions allow for the extension and functionalization of the side chain, leading to a wide array of derivatives.

Acylation and Alkylation Processes

Acylation: The primary amine of this compound can be readily acylated by reacting with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of coupling agents). organic-chemistry.org This reaction leads to the formation of a stable amide bond and is a fundamental transformation in organic chemistry. researchgate.netresearchgate.net

Alkylation: As a nucleophile, the primary amine can react with alkyl halides in an amino-dehalogenation reaction to form secondary and tertiary amines. wikipedia.org However, this process can be difficult to control, often resulting in a mixture of products due to overalkylation. wikipedia.org The reaction with a tertiary amine can lead to the formation of a quaternary ammonium (B1175870) salt. wikipedia.org Alternative alkylating agents, such as alcohols in the presence of specific catalysts, can also be employed. wikipedia.org

Formation of Amides, Urethanes, and Ureas

Building upon the general reactivity of the primary amine, several specific and highly useful derivatives can be synthesized.

Amides: As mentioned, amide formation is a straightforward acylation process. The reaction is one of the most common bond-forming reactions in medicinal chemistry and provides a robust linkage. researchgate.net

Urethanes: Urethanes (or carbamates) can be synthesized by reacting the primary amine with various reagents. A common method involves reaction with an isocyanate. Alternatively, reaction with a chloroformate in the presence of a base will yield the corresponding urethane (B1682113). Computational studies have helped to elucidate the mechanisms of urethane formation, often involving catalysis by other amines. mdpi.comnih.gov

Ureas: Substituted ureas can be formed from the primary amine through several routes. Reaction with an isocyanate provides an unsymmetrical urea (B33335). Another approach involves the reaction of two amine molecules with phosgene (B1210022) or a phosgene equivalent. Modern methods also allow for the synthesis of ureas directly from amines and carbon dioxide under catalytic conditions. unipr.itorganic-chemistry.org The formation of ureas can also occur via the transamidation of urea itself with an amine, often under mild conditions. nih.gov

| Reaction Type | Reagent | Functional Group Formed | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride or Carboxylic Acid + Coupling Agent | Amide | Base (for acyl chloride), Coupling agent (e.g., EDC) researchgate.net |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Often requires mild conditions, can lead to mixtures wikipedia.org |

| Urethane Formation | Isocyanate or Chloroformate | Urethane (Carbamate) | Typically uncatalyzed or amine-catalyzed mdpi.com |

| Urea Formation | Isocyanate or CO₂ + Catalyst | Urea | Varies; can be catalyst-free or require catalysis unipr.itorganic-chemistry.org |

Cyclization Reactions to Construct Fused Heterocyclic Systems

The presence of a nucleophilic primary amine on the side chain of this compound provides a strategic handle for constructing fused heterocyclic systems through intramolecular cyclization. Such reactions are pivotal for creating complex, polycyclic molecules with potential biological activities.

While specific examples starting directly with this compound are not extensively documented in publicly available literature, the principles of heterocyclic chemistry allow for the prediction of several plausible cyclization pathways. For instance, intramolecular nucleophilic aromatic substitution (SNAr) is a common strategy. In related systems, aminoalkyl side chains have been shown to displace halides on the pyrimidine ring to form fused structures. nih.gov For this to occur with the target molecule, the aminobutyl group would need to displace the bromine at C-5, which would lead to a strained ring system. A more viable approach often involves the prior introduction of a suitable electrophilic group at the C-4 or C-6 position of the pyrimidine ring. The side-chain amine can then act as an intramolecular nucleophile to attack this electrophilic center, leading to the formation of a new fused ring.

Another potential strategy involves the transformation of the bromine atom via transition-metal-catalyzed cross-coupling to introduce a group capable of reacting with the amine. For example, coupling with a molecule containing an ester or a ketone could be followed by intramolecular condensation or reductive amination to forge the new ring. Bromination of alkenes, followed by intramolecular cyclization involving nearby nucleophiles like hydroxyl or amino groups, is a known method for creating complex heterocyclic systems. nih.gov

The following table outlines hypothetical, yet chemically sound, cyclization strategies for forming fused systems from derivatives of this compound.

| Reaction Type | Required Modification/Reagent | Potential Fused System |

| Intramolecular SNAr | Introduction of a leaving group at C-4 (e.g., via oxidation/halogenation) | Pyrimido[4,5-b]azepine derivative |

| Intramolecular Condensation | Acylation of the amine followed by cyclization onto the pyrimidine ring | Dihydropyrimido[1,2-a]pyrimidinone derivative |

| Pictet-Spengler Reaction | Conversion of the amine to an aminoethyl group attached to C-4 and reaction with an aldehyde | Tetrahydropyrimido[4,5-c]pyridine derivative |

Reactivity of the Pyrimidine Ring System

The pyrimidine core is characterized by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms. This fundamentally influences its reactivity towards electrophiles and nucleophiles and its behavior under reductive or oxidative conditions.

Electrophilic Aromatic Substitution on the Pyrimidine Ring (if applicable)

Electrophilic aromatic substitution (SEAr) reactions are generally difficult on the pyrimidine ring. The nitrogen atoms withdraw electron density, deactivating the ring towards attack by electrophiles. However, studies on 5-bromopyrimidine itself reveal that under strongly acidic conditions (e.g., using Brønsted acids like methanesulfonic acid or polyphosphoric acid), the pyrimidine ring can be protonated. nih.govresearchgate.net This generates a highly electrophilic pyrimidinium species that can then react with electron-rich arenes in a Friedel-Crafts-type alkylation, where the pyrimidine acts as the electrophile. nih.govresearchgate.net In this context, the reaction is an electrophilic substitution on the arene, not on the pyrimidine ring itself.

Direct electrophilic substitution on the this compound ring system is considered unlikely due to this inherent deactivation. The bromo-substituent at C-5 further deactivates the ring. While the aminoalkyl group at C-2 could be considered activating, under the acidic conditions required for most SEAr reactions, the amine would be protonated, converting it into a deactivating ammonium group. If a reaction were to occur, the C-4 and C-6 positions would be the most likely sites for nucleophilic attack, not electrophilic substitution.

Reduction of the Pyrimidine Moiety

The electron-deficient character of the pyrimidine ring makes it susceptible to reduction. Compared to other aromatic heterocycles like pyridine, pyrimidines are more easily reduced. Catalytic hydrogenation or treatment with hydride-reducing agents can lead to the formation of di- or tetrahydro-pyrimidine derivatives. The specific outcome of the reduction depends on the reagents, reaction conditions, and the substitution pattern on the pyrimidine ring. This transformation can be useful for modifying the electronic and steric properties of the molecule, potentially leading to compounds with different biological profiles.

Oxidation Reactions

The pyrimidine ring itself is generally resistant to oxidation due to its electron-deficient nature. However, substituents on the ring can be susceptible to oxidation. For instance, alkyl side chains on pyrimidine rings can be oxidized to carboxylic acids under certain conditions. The aminobutyl side chain in this compound could potentially be a site for oxidative transformation, although this would compete with potential reactions at the amine functionality.

It is also noteworthy that dihydropyrimidine (B8664642) intermediates, which can be formed in some reactions, may undergo spontaneous aerobic oxidation to re-aromatize back to the pyrimidine ring. researchgate.net

Investigations into Regioselectivity and Stereoselectivity in Transformations

The presence of multiple distinct reactive sites and a chiral center in this compound makes the study of regioselectivity and stereoselectivity crucial for controlling the outcomes of its chemical transformations.

Regioselectivity refers to the preference of a reaction to occur at one position over another. In this molecule, several regiochemical questions arise:

Reactions on the Pyrimidine Ring: The C-5 bromine atom is a key site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). In di- or poly-halogenated pyrimidines, the site of reaction can be selectively controlled. For instance, in 5-bromo-2-chloropyrimidine (B32469), Suzuki-Miyaura coupling occurs preferentially at the C-5 position. rsc.org In 2-amino-5-bromo-4(3H)-pyrimidinones, regioselective lithiation can occur at the C-6 position, allowing for the introduction of various substituents. nih.gov

Competition between the Ring and Side Chain: The primary amine of the butylamine (B146782) side chain is a potent nucleophile. In reactions with electrophiles, there will be competition between N-alkylation/acylation at the side chain versus potential reactions at the pyrimidine ring nitrogens. Generally, the exocyclic amine is more nucleophilic and will react preferentially under neutral or basic conditions.

The table below summarizes the key reactive sites and the types of regioselective reactions that can be anticipated.

| Reactive Site | Type of Reaction | Controlling Factors |

| C-5 (Bromo) | Palladium-catalyzed cross-coupling, Nucleophilic aromatic substitution | Catalyst/ligand choice, reaction conditions |

| C-4 / C-6 | Nucleophilic attack, Lithiation/metallation | Nature of the nucleophile, directing groups |

| Side-chain Amine (NH2) | Nucleophilic attack (acylation, alkylation) | pH, steric hindrance, nature of the electrophile |

Stereoselectivity is concerned with the preferential formation of one stereoisomer over another. masterorganicchemistry.comwikipedia.org The compound this compound is chiral, with a stereocenter at the C-1 position of the butylamine chain. This has significant implications:

Reactions of Achiral Reagents: When an achiral reagent reacts at a new position in the molecule, the existing stereocenter can influence the creation of a new stereocenter, leading to a mixture of diastereomers in unequal amounts. This is known as diastereoselectivity. masterorganicchemistry.com The degree of selectivity would depend on the proximity of the reaction site to the existing chiral center and the reaction mechanism.

Use of Chiral Reagents: Enantioselective reactions, which favor the formation of one enantiomer over the other, can be achieved using chiral reagents or catalysts. ethz.chrsc.org For example, an enantioselective reduction of a ketone precursor to the amine could be used to synthesize a single enantiomer of the target compound.

Kinetic Resolution: If the starting material is a racemic mixture, it can be subjected to kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer. wikipedia.org

The stereochemical outcome is critical in the development of pharmaceuticals, as different enantiomers of a chiral drug often exhibit different pharmacological and toxicological properties. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable for the unambiguous characterization of novel chemical entities such as 1-(5-Bromopyrimidin-2-yl)butan-1-amine. Techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are synergistically employed to build a complete picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy offers a detailed map of the proton environments within this compound. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing proximate proton relationships.

The expected ¹H NMR spectrum would feature distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the butylamine (B146782) side chain. The two protons on the pyrimidine ring are chemically non-equivalent and are expected to appear as singlets in the aromatic region, typically between δ 8.5 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atoms and the bromine atom.

The protons of the butylamine chain will appear in the aliphatic region of the spectrum. The methine proton (CH) alpha to the amine group and the pyrimidine ring is expected to be the most downfield of the aliphatic protons, likely appearing as a triplet. The adjacent methylene (B1212753) (CH₂) protons would exhibit more complex splitting patterns (multiplets) due to coupling with protons on both neighboring carbons. The terminal methyl (CH₃) group would likely appear as a triplet, being coupled only to the adjacent methylene group. The protons of the amine (NH₂) group may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4/H-6 (Pyrimidine) | 8.7 - 9.0 | s | - |

| H-1' (CH-N) | 4.5 - 5.0 | t | ~7-8 |

| NH₂ | 1.5 - 3.0 | br s | - |

| H-2' (CH₂) | 1.6 - 1.9 | m | - |

| H-3' (CH₂) | 1.3 - 1.5 | m | - |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (δ 150-165 ppm) due to the influence of the nitrogen atoms. The carbon bearing the bromine atom (C-5) would be shifted to a higher field compared to the other ring carbons due to the heavy atom effect of bromine. The carbon atom attached to the butylamine side chain (C-2) will also be in this downfield region.

The carbon atoms of the butylamine side chain will appear in the upfield, aliphatic region of the spectrum (δ 10-60 ppm). The carbon atom directly attached to the pyrimidine ring and the amine group (C-1') will be the most deshielded of the aliphatic carbons. The chemical shifts of the other methylene and the terminal methyl carbons will appear at progressively higher fields.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyrimidine) | 160 - 165 |

| C-4/C-6 (Pyrimidine) | 155 - 160 |

| C-5 (Pyrimidine) | 115 - 125 |

| C-1' (CH-N) | 50 - 60 |

| C-2' (CH₂) | 30 - 40 |

| C-3' (CH₂) | 15 - 25 |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the structural connectivity of this compound.

Correlation Spectroscopy (COSY): A homonuclear correlation experiment that reveals proton-proton coupling relationships. Cross-peaks in the COSY spectrum would confirm the connectivity within the butylamine side chain, for instance, showing correlations between the H-1' and H-2' protons, and between the H-2' and H-3' protons, and so on.

Heteronuclear Single Quantum Coherence (HSQC): A heteronuclear correlation experiment that identifies direct one-bond carbon-proton attachments. rsc.org Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is directly bonded. This would allow for the definitive assignment of each proton to its corresponding carbon in the butylamine chain and the pyrimidine ring.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. rsc.org HMBC is crucial for establishing the connectivity between different parts of the molecule. For example, it would show a correlation between the H-1' proton of the butylamine chain and the C-2 carbon of the pyrimidine ring, confirming the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. NOESY can provide valuable information about the conformation and stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands include:

N-H stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H stretching: Aliphatic C-H stretching vibrations from the butyl group will appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyrimidine ring may be observed just above 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to produce a series of sharp, medium to strong bands in the 1400-1600 cm⁻¹ region.

N-H bending: The N-H bending (scissoring) vibration of the primary amine is typically observed in the range of 1590-1650 cm⁻¹.

C-N stretching: The C-N stretching vibration of the aliphatic amine is expected in the 1000-1200 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration would likely appear in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | > 3000 | Medium |

| C-H (Aliphatic) | Stretch | < 3000 | Strong |

| N-H (Amine) | Bend | 1590 - 1650 | Medium |

| C=N, C=C (Pyrimidine) | Stretch | 1400 - 1600 | Medium-Strong |

| C-N (Amine) | Stretch | 1000 - 1200 | Medium |

Note: Predicted values are based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) could be employed.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.

The fragmentation pattern in EI-MS would be expected to show characteristic losses. A common fragmentation pathway for aliphatic amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the C-N bond. libretexts.orglibretexts.org This would result in the loss of a propyl radical to form a stable iminium cation. Another likely fragmentation would involve the loss of the butylamine side chain, leading to a bromopyrimidinyl cation.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| Fragment | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₈H₁₂BrN₃]⁺ | 229/231 |

| [M - CH₂CH₂CH₃]⁺ | [C₅H₆BrN₃]⁺ | 186/188 |

| [C₄H₃BrN₂]⁺ | Bromopyrimidinyl cation | 158/160 |

Note: m/z values are given for the major isotopes. The presence of bromine will result in isotopic patterns for bromine-containing fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm, HRMS allows for the determination of a unique molecular formula. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly employed. nih.gov

The theoretical monoisotopic mass of the neutral compound (C₈H₁₂BrN₃) is calculated to be 229.0215 Da. In practice, the compound is often ionized by protonation or the formation of adducts with cations like sodium. The high mass accuracy of HRMS allows the experimental m/z value to be matched to the calculated value, confirming the elemental formula. mdpi.com

Table 1: Theoretical HRMS Data for this compound Adducts

| Adduct Ion Formula | Adduct Type | Calculated m/z |

| [C₈H₁₃BrN₃]⁺ | [M+H]⁺ | 230.0293 |

| [C₈H₁₂BrN₃Na]⁺ | [M+Na]⁺ | 252.0112 |

| [C₈H₁₂BrKN₃]⁺ | [M+K]⁺ | 267.9851 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) provides critical information about the structural connectivity of this compound by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z ≈ 230/232) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecular structure.

For this compound, the primary fragmentation pathways are expected to involve the cleavage of the butylamine side chain and fragmentation of the bromopyrimidine ring. iosrjournals.org A key fragmentation would be the alpha-cleavage adjacent to the amine, resulting in the loss of a propyl radical (•C₃H₇) to form a stable iminium ion. Another significant fragmentation would be the loss of the entire butylamine side chain.

Table 2: Predicted MS/MS Fragmentation Pathways for [C₈H₁₃BrN₃]⁺

| Precursor m/z (Isotopes) | Proposed Fragment Structure/Loss | Fragment m/z (Isotopes) |

| 230/232 | Loss of Propyl Radical (•C₃H₇) | 187/189 |

| 230/232 | Loss of Butylamine (C₄H₁₁N) | 157/159 |

| 230/232 | Loss of Ammonia (B1221849) (NH₃) | 213/215 |

| 157/159 | Loss of HCN from Pyrimidine Ring | 130/132 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the this compound molecule. The pyrimidine ring is the primary chromophore responsible for UV absorption. The presence of the bromine atom and the aminoalkyl substituent can influence the position and intensity of the absorption maxima (λmax). nih.gov

The UV spectrum of pyrimidine derivatives typically shows characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The exact λmax is dependent on the solvent polarity and the pH of the solution, as protonation of the nitrogen atoms in the pyrimidine ring can alter the electronic structure. nih.gov For similar 2-aminopyrimidine (B69317) structures, absorption maxima are often observed in the 230-300 nm range.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC is the most common mode used for pyrimidine derivatives. researchgate.net

A typical HPLC method would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comsigmaaldrich.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 254 nm. The purity is determined by integrating the peak area of the main compound and any impurities.

Table 3: Exemplary HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 10-90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temp. | 35 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to its polarity and relatively high boiling point, which can lead to poor peak shape and column adsorption. doi.org

To overcome these issues, derivatization is often necessary for heterocyclic amines. nih.govresearchgate.net The primary amine group can be converted into a less polar and more volatile derivative, such as a silyl (B83357) derivative (e.g., with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide), prior to injection. The GC separates the derivatized compound from any volatile impurities, and the mass spectrometer provides identification based on the mass spectrum and fragmentation pattern.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction, such as the synthesis of this compound. chemscene.com The technique allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel (e.g., silica GF254). mdpi.com The plate is then developed in a suitable mobile phase, which is usually a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexane (B92381) or petroleum ether). The ratio of the solvents is optimized to achieve good separation between the spots corresponding to the starting materials, product, and any by-products. The separated spots are visualized under UV light (at 254 nm) or by using a chemical staining agent. The progress of the reaction is determined by comparing the relative intensity of the spots over time.

Computational Chemistry and Theoretical Studies of 1 5 Bromopyrimidin 2 Yl Butan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and geometry of a molecule. These methods provide precise, atom-level information that is fundamental to understanding its stability, properties, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for predicting the molecular geometry and various electronic properties of organic compounds. For 1-(5-Bromopyrimidin-2-yl)butan-1-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the most stable, low-energy conformation of the molecule. researchgate.net

This process, known as geometry optimization, calculates key structural parameters. The resulting data provides a precise three-dimensional picture of the molecule's shape. Electronic properties derived from these calculations, such as the dipole moment and the distribution of atomic charges, offer insights into the molecule's polarity and intramolecular electronic environment. mdpi.com

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-Br | 1.895 | |

| C-N (pyrimidine ring) | 1.335 | |

| C-C (pyrimidine ring) | 1.390 | |

| C-C (butyl chain) | 1.530 | |

| C-N (amine) | 1.470 | |

| **Bond Angles (°) ** | ||

| N-C-N (pyrimidine ring) | 126.5 | |

| C-C-Br (pyrimidine ring) | 117.0 | |

| C-C-N (amine attachment) | 110.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. ripublication.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its propensity to act as a nucleophile, while the LUMO energy relates to the electron affinity and its electrophilic character. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ripublication.com For this compound, the distribution of these orbitals would indicate the most probable sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized on the electron-rich regions, such as the amine group and the nitrogen atoms of the pyrimidine (B1678525) ring, while the LUMO would likely be distributed across the electron-deficient pyrimidine ring, influenced by the electronegative bromine atom.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations.)

| Parameter | Energy (eV) |

| EHOMO | -6.58 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.33 |

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential.

For this compound, an MEP map would show distinct regions of negative potential localized around the electronegative nitrogen atoms of the pyrimidine ring, identifying them as likely sites for hydrogen bonding or interaction with electrophiles. nih.gov Conversely, regions of positive potential would be concentrated around the hydrogen atoms of the amine group, highlighting their potential to act as hydrogen bond donors. The bromine atom would also influence the potential distribution on the ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and structural dynamics. nih.gov

In Silico Prediction of Reactivity and Reaction Mechanisms